- Oxyphytosterols as active ingredients in wheat bran suppress human colon cancer cell growth: Identification, chemical synthesis, and biological evaluationJournal of Agricultural and Food Chemistry, 2015, 63(8), 2264-2276,
Cas no 915-05-9 (beta-Sitosterol acetate)
beta-Sitosterol acetate structure
beta-Sitosterol acetate Properties
Names and Identifiers
-
- Stigmast-5-en-3-ol,3-acetate, (3b)-
- 3beta-Acetoxystigmast-5-ene
- Acetyl-beta-sitosterol
- beta-Sitosterol 3-acetate
- beta-Sitosteryl acetate
- beta-Stitosteryl acetate
- Sitosterol,beta, acetate
- Sitosteryl acetate
- Stigmast-5-en-3beta-ol, acetate
- beta-Sitosterol Acetate (contains Campesterol Acetate)
- BETA-SITOSTEROL ACETATE CRYSTALLINE
- β-Sitosterol Acetate (contains Campesterol)
- &beta
- beta-sitosterol 3-O-acetate
- beta-Sitosterol Acetate (contains Campesterol)
- Sitosterol acetate
- beta-Sitosterol acetate
- Stigmast-5-en-3beta-yl acetate
- Acetyl-.beta.-sitosterol
- .beta.-Sitosteryl acetate
- TWI48DH01E
- .beta.-Sitosterol 3-acetate
- 3.beta.-Acetoxystigmast-5-ene
- .beta.-Sitosterol acetate
- PBWOIPCULUXTNY-LBKBYZTLSA-N
- Stigmast-5-en-3.beta.-yl acetate
- NSC11922
- Stigmast-5-en-3.beta.-ol, acetate
- Stigmast-5-en-3-ol, acetate
- beta-Si
- Stigmast-5-en-3-ol, acetate, (3β)- (9CI)
- Stigmast-5-en-3β-ol, acetate (8CI)
- β-Sitosterol acetate (6CI, 7CI)
- 3β-Acetoxystigmast-5-ene
- Acetyl-β-sitosterol
- NSC 11922
- O-Acetyl-β-sitosterol
- Stigmast-5-en-3β-yl acetate
- Stigmast-5-ene-3β-ol acetate
- β-Sitosterol 3-acetate
- β-Sitosteryl acetate
- b-Sitosterol acetate
- Stigmast-5-en-3-ol, acetate, (3beta)- (9CI)
- beta -sitosteryl acetate
- Stigmast-5-en-3beta -ol, acetate
- AKOS021599437
- AKOS002141140
- beta -stitosteryl acetate
- Sitosterol,.beta., acetate
- beta -Sitosterol 3-acetate
- Stigmast-5-en-3-yl acetate
- Stigmast-5-en-3-ol, acetate (8CI)
- [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Stigmast-5-en-3-ol, acetate, (3.beta.)-
- Stigmast-5-en-3-ol, acetate, (3beta )-
- 1-(5-ETHYL-6-METHYLHEPTAN-2-YL)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
- FT-0770927
- 3beta -Acetoxystigmast-5-ene
- Stigmast-5-en-3beta -yl acetate
- CHEMBL4752800
- beta -sitosterol acetate
- Stigmast-5-en-3-yl acetate #
- Acetyl-beta -sitosterol
- PBWOIPCULUXTNY-UHFFFAOYSA-N
- Stigmast-5-en-3-beta-yl acetate
- Sitosterol,beta , acetate
- beta -sitosterol, acetate
- β-Sitosterol Acetate
- .beta.-Sitosterol, acetate
- NS00013410
- STIGMAST-5-EN-3-OL, 3-ACETATE, (3.BETA.)-
- ?-SITOSTERYL ACETATE
- O-ACETYL-.BETA.-SITOSTEROL
- MFCD00083497
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- AKOS040760032
- 1ST15599
- SITOSTEROL, ACETATE
- S0221
- T73064
- NSC-11922
- 915-05-9
- Stigmast-5-en-3-ol, acetate, (3beta)-
- .BETA.-SITOSTEROL ACETATE [MI]
- STIGMAST-5-ENE-3.BETA.-OL ACETATE
- EINECS 213-019-6
- CHEMBL2298951
- UNII-TWI48DH01E
- SCHEMBL168092
- DTXSID70894094
- CHEBI:69433
- Q27137775
- +Expand
-
- MFCD00083497
- PBWOIPCULUXTNY-LBKBYZTLSA-N
- 1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
- C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CC[C@@H](CC)C(C)C)[C@]3(CC[C@H]21)C
Computed Properties
- 456.39700
- 0
- 2
- 8
- 456.396731
- 33
- 737
- 0
- 9
- 0
- 0
- 0
- 1
- 9.9
- 0
- 26.3
Experimental Properties
- 8.59560
- 26.30000
- 1.512
- 514.5±29.0 °C at 760 mmHg
- 131.0 to 136.0 deg-C
- 0.0±1.3 mmHg at 25°C
- 262.1±11.8 °C
- Not determined
- Not determined
- 1.0±0.1 g/cm3
beta-Sitosterol acetate Price
beta-Sitosterol acetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Pyridine ; overnight, 37 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ; 40 h, reflux
Reference
- A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc clusterSynlett, 2009, (10), 1659-1663,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Pyridine ; 15 h, 45 °C
1.2 Solvents: Water ; 1 h, 0 °C
1.2 Solvents: Water ; 1 h, 0 °C
Reference
- Simultaneous synthesis of vitamins D2, D4, D5, D6, and D7 from commercially available phytosterol, β-sitosterol, and identification of each vitamin D by HSQC NMRMetabolites, 2019, 9(6),,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Methanol ; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Methanol ; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, rt
Reference
- Sterols as Anticancer Agents: Synthesis of Ring-B Oxygenated Steroids, Cytotoxic Profile, and Comprehensive SAR AnalysisJournal of Medicinal Chemistry, 2010, 53(21), 7632-7638,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ; 1 min
Reference
- Rapid formation of acetates under microwave irradiation using montmorillonite acid clay catalystIndian Journal of Chemistry, 2004, (10), 2175-2177,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Acetic acid ; 2 h, reflux
Reference
- Practical and facile route to a functional intermediate from stigmasterol for the synthesis of 1α-hydroxyvitamin D5 and related compoundsHeterocycles, 2016, 93(1), 101-113,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Aluminum iodide Solvents: Acetonitrile , Dichloromethane ; 10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- A concise synthesis of β-sitosterol and other phytosterolsSteroids, 2010, 75(12), 879-883,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 3 h, reflux
Reference
- Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D FormationJournal of Organic Chemistry, 2005, 70(19), 7624-7628,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Pyridine ; 16 h, 22 °C
Reference
- Role of endogenous prostaglandins in gastroprotection of β-sitosterol and four derivative esters on ethanol-induced gastric mucosal lesions in ratsProceedings of the Western Pharmacology Society, 2006, 49, 130-133,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Titania , Sulfate Solvents: Dichloromethane ; 50 min, rt
Reference
- TiO2/SO42-, a convenient and efficient catalyst for desilylation-acetylation of trimethylsilyl ethers with acetic anhydrideJournal of Chemical Research, 2003, (2), 98-100,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
beta-Sitosterol acetate Raw materials
- (10R)-3c-Methoxy-10r.13c-dimethyl-17c-((1R:4R)-1.5-dimethyl-4-aethyl-hexyl)-(8cH.9tH.14tH)-Delta5-tetradecahydro-1H-cyclopenta[a]phenanthren
- Stigmastan-3-ol, 5,6-epoxy-, 3-acetate, (3β)-
- N/A
- D(+)-Glucose
- (3β,5R,6β)-3,5-Cyclostigmastane 6-Methyl Ether
- Zinc acetate
- beta-Sitosterol
beta-Sitosterol acetate Preparation Products
beta-Sitosterol acetate Suppliers
Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier
(CAS:915-05-9)
HE DAN DAN
15928576055
sales@biopurify.com
J&K Scientific
Audited Supplier
(CAS:915-05-9)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI PU KE Biotechnology Co., Ltd.
Audited Supplier
(CAS:915-05-9)
HE JING LI
18027310741
SKY20045@163.COM
Nanjing Duiy Biotech Co.,Ltd
Audited Supplier
(CAS:915-05-9)
XIAO PENG
18013301590
2771739180@qq.com
beta-Sitosterol acetate Related Literature
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Smith B. Babiaka,Aurélien F. A. Moumbock,Stefan Günther,Fidele Ntie-Kang RSC Adv. 2021 11 15060
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Md Niharul Alam,Anirban Chatterjee,Sreeparna Das,Shaikh Batuta,Debabrata Mandal,Naznin Ara Begum RSC Adv. 2015 5 23419
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Rebecca Roddan,Eve M. Carter,Benjamin Thair,Helen C. Hailes Nat. Prod. Rep. 2022 39 1375
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Jin-Qian Yu,An-Jun Deng,Hai-Lin Qin Anal. Methods 2014 6 1067
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Marely G. Figueroa-Pérez,Marco A. Gallegos-Corona,Minerva Ramos-Gomez,Rosalía Reynoso-Camacho Food Funct. 2015 6 1865
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Lingyi Liu,Cheng Jin,Ying Zhang RSC Adv. 2014 4 2879
915-05-9 (beta-Sitosterol acetate) Related Products
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- 1989-52-2(Cholesteryl myristate)
- 303-43-5(Cholesteryl oleate)
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- 633-31-8(Cholesteryl propionate)
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:915-05-9)beta-Sitosterol acetate
99%
5g
220.0